2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)phenol
CAS No.: 2055742-98-6
Cat. No.: VC2844583
Molecular Formula: C13H16BF3O3
Molecular Weight: 288.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2055742-98-6 |
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Molecular Formula | C13H16BF3O3 |
Molecular Weight | 288.07 g/mol |
IUPAC Name | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)phenol |
Standard InChI | InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-7-5-6-8(10(9)18)13(15,16)17/h5-7,18H,1-4H3 |
Standard InChI Key | BWUQMVGZBPQGOY-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)O |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)O |
Introduction
Chemical Properties
Physical Properties
The physical properties of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)phenol include:
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Boiling Point: Predicted to be approximately 334.6 ± 42.0 °C .
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pKa: Predicted value of 7.67 ± 0.50, indicating moderate acidity due to the phenolic hydroxyl group .
These properties are essential for determining the compound's behavior under various experimental conditions.
Chemical Reactivity
The compound exhibits notable reactivity due to:
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The presence of the boronic ester group: This functional group enables participation in Suzuki-Miyaura cross-coupling reactions.
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The phenolic hydroxyl group: This moiety contributes to hydrogen bonding and acidity.
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The trifluoromethyl group: Known for its electron-withdrawing nature, this substituent influences the electronic properties of the aromatic ring.
Its chemical stability is enhanced under inert conditions (e.g., storage under nitrogen or argon gas) .
Synthesis Pathways
General Synthetic Route
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)phenol typically involves the reaction between:
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6-(trifluoromethyl)phenol as the starting material.
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A boronic acid derivative in the presence of pinacol (to form the pinacol ester).
This reaction is facilitated by catalysts (often palladium-based) and specific reaction conditions tailored to achieve high yield and purity.
Reaction Conditions
Key parameters influencing the synthesis include:
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Temperature control to optimize reaction kinetics.
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Solvent selection (e.g., tetrahydrofuran or dichloromethane).
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Use of inert atmospheres (nitrogen or argon gas) to prevent oxidation or degradation.
The reaction mechanism involves nucleophilic substitution followed by esterification.
Applications in Organic Synthesis
Role in Cross-Coupling Reactions
One of the primary applications of this compound lies in its use as a reagent in Suzuki-Miyaura cross-coupling reactions. These reactions involve:
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Coupling boronic esters with aryl halides.
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Formation of biaryl compounds used in pharmaceuticals and materials science.
The boronic ester functional group facilitates efficient coupling due to its stability and reactivity under catalytic conditions.
Pharmaceutical Synthesis
In drug development pipelines:
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Boronic esters serve as precursors for synthesizing biologically active molecules.
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The trifluoromethyl substituent enhances pharmacokinetic properties such as bioavailability and metabolic stability.
This compound is particularly valuable for designing fluorinated drugs with improved therapeutic profiles.
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